![molecular formula C13H20N2O2 B1468126 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol CAS No. 1897879-33-2](/img/structure/B1468126.png)
2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol
Overview
Description
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds . The aminopyrrolidinyl group can act as a pharmacophore, interacting with biological targets to modulate their activity. This compound could be explored for its potential to bind to various receptors or enzymes, leading to the development of new therapeutic agents.
Biological Activity Profiling
Due to the presence of both a pyrrolidine ring and a phenol group, this compound could be used to study the relationship between structure and biological activity . Researchers can synthesize analogs with slight modifications to the core structure to investigate how these changes affect biological activity, which is crucial for understanding the compound’s therapeutic potential.
Pharmacokinetics and ADME Studies
The compound’s unique structure, featuring an ethoxy group, may influence its absorption, distribution, metabolism, and excretion (ADME) properties. It can serve as a model compound to study the impact of molecular modifications on pharmacokinetic profiles, which is essential for drug design .
Synthetic Chemistry Research
The compound’s synthesis involves interesting chemical transformations that can be used to teach or develop new synthetic methodologies. For instance, the formation of the pyrrolidine ring or the introduction of the ethoxy group can be used as case studies in organic synthesis courses or research .
properties
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-6-ethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-10(13(12)16)8-15-7-6-11(14)9-15/h3-5,11,16H,2,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUWTBDKRLVVCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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